Cas no 1074766-09-8 (4-(1,3-oxazol-5-yl)butan-2-one)

4-(1,3-oxazol-5-yl)butan-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(1,3-oxazol-5-yl)butan-2-one
- EN300-1851053
- SCHEMBL4888168
- 1074766-09-8
-
- インチ: 1S/C7H9NO2/c1-6(9)2-3-7-4-8-5-10-7/h4-5H,2-3H2,1H3
- InChIKey: CDRAXTSMOFTPKB-UHFFFAOYSA-N
- ほほえんだ: O1C=NC=C1CCC(C)=O
計算された属性
- せいみつぶんしりょう: 139.063328530g/mol
- どういたいしつりょう: 139.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
4-(1,3-oxazol-5-yl)butan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1851053-2.5g |
4-(1,3-oxazol-5-yl)butan-2-one |
1074766-09-8 | 2.5g |
$1650.0 | 2023-09-19 | ||
Enamine | EN300-1851053-5.0g |
4-(1,3-oxazol-5-yl)butan-2-one |
1074766-09-8 | 5g |
$4475.0 | 2023-05-25 | ||
Enamine | EN300-1851053-5g |
4-(1,3-oxazol-5-yl)butan-2-one |
1074766-09-8 | 5g |
$2443.0 | 2023-09-19 | ||
Enamine | EN300-1851053-0.5g |
4-(1,3-oxazol-5-yl)butan-2-one |
1074766-09-8 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1851053-10.0g |
4-(1,3-oxazol-5-yl)butan-2-one |
1074766-09-8 | 10g |
$6635.0 | 2023-05-25 | ||
Enamine | EN300-1851053-0.05g |
4-(1,3-oxazol-5-yl)butan-2-one |
1074766-09-8 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1851053-10g |
4-(1,3-oxazol-5-yl)butan-2-one |
1074766-09-8 | 10g |
$3622.0 | 2023-09-19 | ||
Enamine | EN300-1851053-1g |
4-(1,3-oxazol-5-yl)butan-2-one |
1074766-09-8 | 1g |
$842.0 | 2023-09-19 | ||
Enamine | EN300-1851053-0.25g |
4-(1,3-oxazol-5-yl)butan-2-one |
1074766-09-8 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1851053-1.0g |
4-(1,3-oxazol-5-yl)butan-2-one |
1074766-09-8 | 1g |
$1543.0 | 2023-05-25 |
4-(1,3-oxazol-5-yl)butan-2-one 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
4-(1,3-oxazol-5-yl)butan-2-oneに関する追加情報
4-(1,3-Oxazol-5-yl)butan-2-one: A Comprehensive Overview
4-(1,3-Oxazol-5-yl)butan-2-one (CAS No. 1074766-09-8) is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure featuring a 1,3-oxazole ring fused with a butanone moiety, has garnered attention due to its potential applications in drug discovery and as a versatile building block in synthetic chemistry.
The 1,3-oxazole ring is a heterocyclic structure that imparts distinctive electronic and steric properties to the molecule. This feature makes 4-(1,3-Oxazol-5-yl)butan-2-one highly valuable in the design of bioactive compounds. Recent studies have highlighted its role in the development of antimicrobial agents, where its ability to disrupt bacterial cell membranes has shown promise in combating antibiotic-resistant strains.
In terms of synthesis, 4-(1,3-Oxazol-5-yl)butan-2-one can be prepared via various routes, including the condensation of aldehydes with hydroxylamine derivatives. This method not only ensures high yields but also allows for functional group diversity, making it adaptable to different synthetic strategies. The compound's stability under mild reaction conditions further enhances its utility in large-scale production.
Recent advancements in computational chemistry have enabled researchers to model the molecular interactions of 4-(1,3-Oxazol-5-yl)butan-2-one with biological targets. These studies have revealed potential applications in cancer therapy, where the compound exhibits selective cytotoxicity against cancer cells without significantly affecting healthy cells. Such findings underscore its potential as a lead compound for drug development.
Moreover, the compound's ability to act as a precursor for bioisosteres has opened new avenues in medicinal chemistry. By replacing certain functional groups with bioisosteric equivalents, researchers can fine-tune the pharmacokinetic properties of the molecule, enhancing its bioavailability and efficacy.
In conclusion, 4-(1,3-Oxazol-5-yl)butan-2-one (CAS No. 1074766-09-8) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structural features and promising biological activities position it as a key player in future research and development efforts.
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